![molecular formula C25H22N4O3 B1243393 3-[2-(2-Carboxymethyl-1-cyclohexenyl)-3-oxo-2,3-dihydropyridazin-6-yl]-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B1243393.png)
3-[2-(2-Carboxymethyl-1-cyclohexenyl)-3-oxo-2,3-dihydropyridazin-6-yl]-2-phenylpyrazolo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FR-166124 is a novel water-soluble pyrazolo[1,5-a]pyridine compound that acts as an adenosine A1 receptor antagonist . It was initially developed by Fujisawa Pharmaceutical Co., Ltd. and has shown significant potential in various therapeutic areas, particularly in the treatment of urogenital diseases .
Preparation Methods
FR-166124 can be synthesized through multiple routes. One method involves starting from 3-(3-oxo-2,3-dihydropyridazin-6-yl)-2-phenylpyrazolo[1,5-a]pyridine. This compound is alkylated with 2-chlorocyclohexanone in the presence of sodium hydride in dimethylformamide to yield a diketone . Alternatively, condensation with epoxycyclohexane and sodium hydride in dimethylformamide at 127°C produces a ketoalcohol, which is then oxidized with pyridinium dichromate to form the diketone . Industrial production methods often involve process improvements such as a “one-pot” Horner-Emmons isomerization reaction .
Chemical Reactions Analysis
FR-166124 undergoes various chemical reactions, including:
Oxidation: The ketoalcohol intermediate can be oxidized using pyridinium dichromate to form a diketone.
Alkylation: The starting compound can be alkylated with 2-chlorocyclohexanone in the presence of sodium hydride.
Condensation: Condensation with epoxycyclohexane and sodium hydride yields a ketoalcohol.
Hydrolysis: The unsaturated esters formed during synthesis can be hydrolyzed with sodium hydroxide.
Common reagents used in these reactions include sodium hydride, pyridinium dichromate, and sodium hydroxide. The major products formed include diketones, ketoalcohols, and unsaturated acids .
Scientific Research Applications
Mechanism of Action
FR-166124 exerts its effects by antagonizing the adenosine A1 receptor. This receptor is involved in various physiological processes, including the regulation of renal function and cardiovascular activity . By blocking this receptor, FR-166124 can modulate these processes, leading to therapeutic benefits in conditions such as acute kidney injury .
Comparison with Similar Compounds
FR-166124 is unique due to its high water solubility and selectivity for the adenosine A1 receptor . Similar compounds include other adenosine receptor antagonists, such as:
Caffeine: A non-selective adenosine receptor antagonist.
Theophylline: Another non-selective antagonist with bronchodilator properties.
DPCPX: A selective adenosine A1 receptor antagonist with lower water solubility compared to FR-166124.
FR-166124 stands out due to its combination of water solubility and receptor selectivity, making it a valuable compound for both research and therapeutic applications .
Properties
Molecular Formula |
C25H22N4O3 |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
2-[2-[6-oxo-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)pyridazin-1-yl]cyclohexen-1-yl]acetic acid |
InChI |
InChI=1S/C25H22N4O3/c30-22-14-13-19(26-29(22)20-11-5-4-10-18(20)16-23(31)32)24-21-12-6-7-15-28(21)27-25(24)17-8-2-1-3-9-17/h1-3,6-9,12-15H,4-5,10-11,16H2,(H,31,32) |
InChI Key |
AHLONZJYCGNSFG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=C(C1)CC(=O)O)N2C(=O)C=CC(=N2)C3=C4C=CC=CN4N=C3C5=CC=CC=C5 |
Synonyms |
FR 166124 FR-166124 FR166124 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

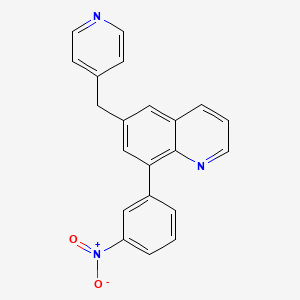
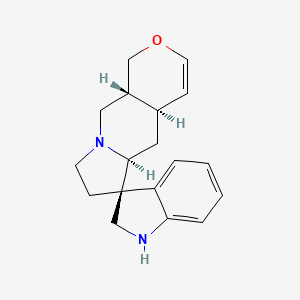
![7-(3,4-dimethylphenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B1243316.png)
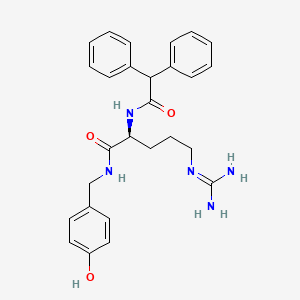
![[2-hydroxy-3-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] 14,16-dimethyloctadecanoate](/img/structure/B1243320.png)
![[(2R,3R,4S,5R)-2-[[[(2S)-2-(2,4-dichloro-5-methoxyphenoxy)propanoyl]amino]methyl]-5-(5-ethyl-2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-3-yl] (2S)-2-amino-3-methylbutanoate](/img/structure/B1243321.png)
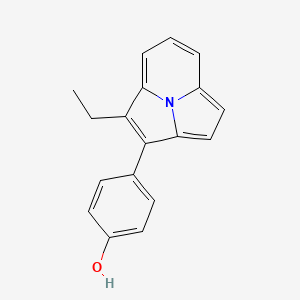
![(2E,4E)-N-[2-[[(2R,3R,4R,5R,6S)-2-(1,2-Dihydroxyethyl)-4,5-dihydroxy-6-(7H-purin-6-ylamino)oxan-3-yl]amino]-2-oxoethyl]tetradeca-2,4-dienamide](/img/structure/B1243324.png)
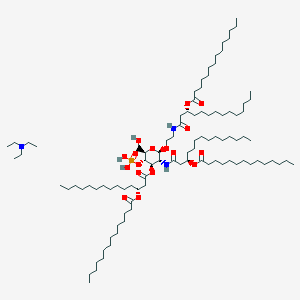
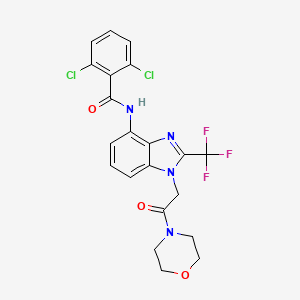
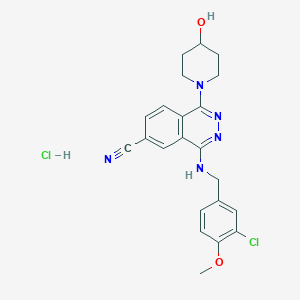
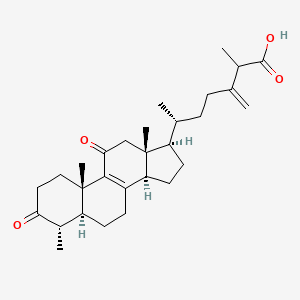
![1-O-methyl 4-O-[[(2R)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoyl]oxymethyl] butanedioate](/img/structure/B1243335.png)
